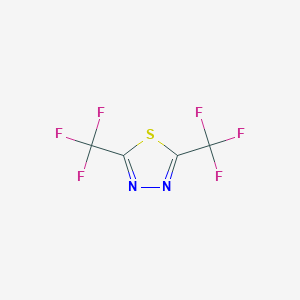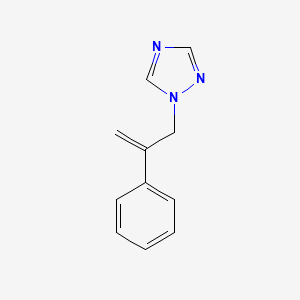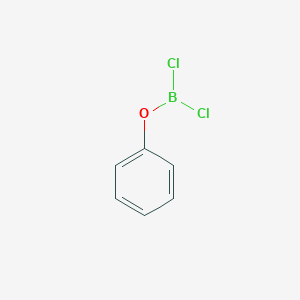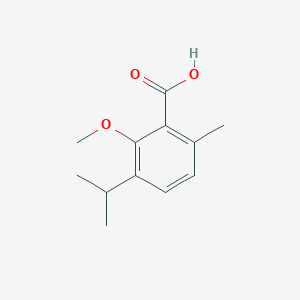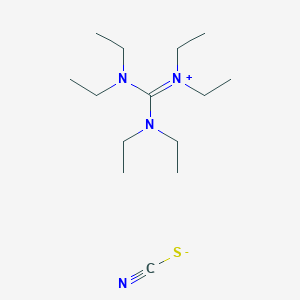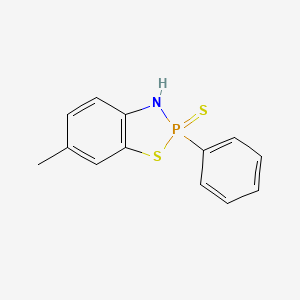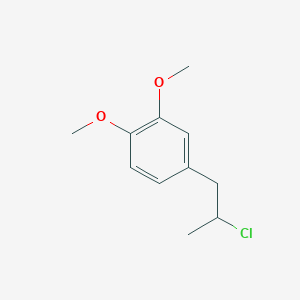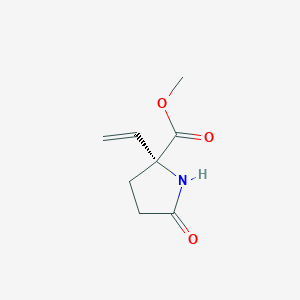
Methyl 2-ethenyl-5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethenyl-5-oxo-L-prolinate: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound is derived from L-proline, an amino acid, and features a unique structure that includes a pyrrolidine ring with a carboxylate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-ethenyl-5-oxo-L-prolinate can be synthesized through the esterification of 5-oxo-L-proline with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-ethenyl-5-oxo-L-prolinate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-ethenyl-5-oxo-L-prolinate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and to investigate metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which methyl 2-ethenyl-5-oxo-L-prolinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The pyrrolidine ring structure allows for specific binding interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-oxoprolinate
- Methyl 5-oxo-DL-prolinate
- 2-Pyrrolidone-5-carboxylic acid, methyl ester
Comparison: Methyl 2-ethenyl-5-oxo-L-prolinate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethenyl group can participate in additional reactions, such as polymerization and cross-linking, which are not possible with the other similar compounds.
Eigenschaften
CAS-Nummer |
70805-06-0 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
methyl (2R)-2-ethenyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-3-8(7(11)12-2)5-4-6(10)9-8/h3H,1,4-5H2,2H3,(H,9,10)/t8-/m0/s1 |
InChI-Schlüssel |
VLHMSEYIPSXDGQ-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)[C@@]1(CCC(=O)N1)C=C |
Kanonische SMILES |
COC(=O)C1(CCC(=O)N1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


